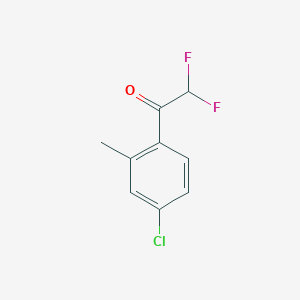

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

Description

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position. The ethanone moiety is further substituted with two fluorine atoms at the β-carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKQMUZOBDUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-2-methylphenyl derivatives with difluoroacetic acid or its derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to achieve optimal yields.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its effects on specific biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The difluoroethanone group can form hydrogen bonds or other interactions with active sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and distinguishing features:

Key Comparative Insights:

Electronic Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring create a unique electronic profile in the target compound, distinguishing it from analogs like 1-(3,5-dichlorophenyl)-2,2-difluoroethanone, which is more electron-deficient . Fluorine substituents on the ethanone moiety enhance metabolic stability and resistance to oxidation compared to non-fluorinated ketones .

Synthetic Accessibility: Similar compounds are synthesized via palladium-catalyzed cross-coupling or halogenation reactions. For example, highlights nitrous acid-mediated methods for producing 2-halo-2,2-difluoroethanones .

Toxicity and Regulatory Status: Analogs with 4-chloro-2-methylphenyl groups (e.g., Chlordimeform) are banned in some regions due to carcinogenicity . This underscores the importance of substituent choice in determining safety profiles.

Biological Activity

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is a synthetic organic compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by a chloro group and difluoromethyl moiety, enhances its lipophilicity and metabolic stability, making it an attractive candidate for further research.

- Molecular Formula : C10H8ClF2O

- Molecular Weight : Approximately 208.61 g/mol

- Structural Features : The compound features a chloro group at the para position of a methyl-substituted phenyl ring and two fluorine atoms attached to the carbon adjacent to the carbonyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways, including aldose reductase (AR) and cyclooxygenase (COX) enzymes.

Aldose Reductase Inhibition

Aldose reductase plays a crucial role in the polyol pathway, converting glucose into sorbitol. Inhibition of this enzyme is relevant for managing diabetic complications. Studies indicate that fluorinated compounds can effectively inhibit AR activity, potentially reducing sorbitol accumulation and associated oxidative stress in diabetic tissues .

Anti-inflammatory Properties

Fluorinated compounds like this compound have shown promise as anti-inflammatory agents. The presence of halogen substituents can enhance the compound's ability to modulate inflammatory pathways, possibly by inhibiting COX enzymes or other pro-inflammatory mediators .

Study 1: Inhibition of Aldose Reductase

A study investigated the inhibitory effects of various fluorinated ketones on AR. The results indicated that this compound demonstrated a significant reduction in AR activity compared to controls. This suggests its potential as a therapeutic agent for diabetic complications .

Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of fluorinated compounds. The study found that this compound inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone | C10H8ClF2O | Different substitution pattern on phenyl ring |

| 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone | C10H8ClF2O | Variation in chloro position |

| 1-(4-Methylphenyl)-2,2-difluoroethanone | C10H10F2O | Lacks chlorine substituent |

| 1-(3-Fluorophenyl)-2,2-difluoroethanone | C9H8F3O | Contains a fluorine instead of chlorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.